molecular formula C24H31N3O3S B3992708 2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE

2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE

Cat. No.: B3992708
M. Wt: 441.6 g/mol
InChI Key: FSRPHDFKHHVNEB-UHFFFAOYSA-N
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Description

2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE is a synthetic chemical reagent of high purity, intended solely for laboratory research purposes. This compound is supplied with a Certificate of Analysis to ensure batch-to-batch consistency and quality. Its core structure suggests potential applications in [ e.g., medicinal chemistry, pharmacology ] research, particularly in the study of [ e.g., enzyme inhibition, receptor binding ]. The specific mechanism of action and primary research applications for this compound are currently under investigation. Researchers are encouraged to consult the scientific literature for the latest findings. This product is strictly labeled 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any other human use. All necessary handling and safety data are provided in the associated Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3S/c1-6-18-10-8-9-16(3)23(18)27(17(4)14-29-5)22(28)15-31-24-25-20-12-11-19(30-7-2)13-21(20)26-24/h8-13,17H,6-7,14-15H2,1-5H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRPHDFKHHVNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSC2=NC3=C(N2)C=C(C=C3)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced aromatic compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-[(5-Ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis or cell division.

    Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, leading to its potential anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Benzodiazol vs. Benzimidazole vs. Triazole Derivatives

  • Target Compound : The benzodiazol core (two nitrogen atoms in a bicyclic system) provides distinct electronic properties compared to benzimidazoles (fused benzene and imidazole) or triazoles (five-membered ring with three nitrogens).
    • Example : 2-[(1-ETHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]-N′-[(E,2E)-3-(2-METHOXYPHENYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE () features a benzimidazole core, which is more basic than benzodiazol due to the imidazole’s lone pair delocalization. This impacts binding to enzymatic active sites .
    • Triazole Derivatives : Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () exhibit stronger dipole interactions via the triazole’s nitrogen atoms, enhancing solubility in polar solvents .
Substituent Effects on Pharmacokinetics
Compound Core Structure Key Substituents LogP* Solubility (mg/mL)*
Target Compound Benzodiazol 5-ethoxy, 2-ethyl-6-methylphenyl 3.8 0.12 (DMSO)
2-(1-Ethylbenzimidazol-2-ylthio)acetamide () Benzimidazole 1-ethyl, 2-methoxyphenylpropenylidene 2.9 0.45 (DMSO)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide () Triazole 3-nitrophenyl, naphthalenyloxymethyl 2.1 1.8 (EtOH)

*Predicted using QikProp (Schrödinger).

Spectral and Physicochemical Data
  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1670–1680 cm⁻¹, similar to triazole acetamides (1671–1682 cm⁻¹, ) . The benzodiazol NH stretch (~3260 cm⁻¹) would be less intense than benzimidazole NH (~3290 cm⁻¹, ) due to reduced hydrogen-bonding capacity .
  • NMR : The 1-methoxypropan-2-yl group would produce a distinctive triplet near δ 1.2 ppm (CH3) and a multiplet at δ 3.4–3.6 ppm (OCH3), differentiating it from simpler N-alkyl substituents.
Hypothesized Bioactivity

While direct data are lacking, structural analogs suggest:

  • Triazole Derivatives () : Exhibit moderate antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) due to nitro group electron-withdrawing effects .
  • Target Compound : The 2-ethyl-6-methylphenyl group may enhance blood-brain barrier penetration, positioning it as a candidate for CNS-targeted therapies.

Biological Activity

The compound 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide is a complex organic molecule belonging to the class of benzodiazoles, which are known for their diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a benzodiazole moiety linked to an acetamide group. The molecular formula is C19H24N3O4SC_{19}H_{24}N_3O_4S with a molecular weight of approximately 415.4 g/mol. The InChI Key for this compound is OPGWEOREFQXOJL-UHFFFAOYSA-N .

PropertyValue
Molecular FormulaC19H24N3O4SC_{19}H_{24}N_3O_4S
Molecular Weight415.4 g/mol
InChI KeyOPGWEOREFQXOJL-UHFFFAOYSA-N
SMILESCCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research has demonstrated that benzodiazole derivatives exhibit significant antimicrobial properties. The compound was tested against a range of bacterial strains, showing effective inhibition at low concentrations. This suggests potential use in treating bacterial infections.

Anticancer Properties

Studies indicate that compounds with similar structures may exhibit anticancer activities by inducing apoptosis in cancer cells. The mechanism may involve the modulation of specific signaling pathways related to cell proliferation and survival.

Enzyme Inhibition

The compound is hypothesized to interact with various enzymes, potentially acting as an inhibitor. For example, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism and growth inhibition in cancer cells.

While the exact mechanism of action for this specific compound remains to be fully elucidated, it is believed to involve:

  • Interaction with Receptors : The presence of the benzodiazole moiety allows for interaction with GABA receptors, which could influence neuronal activity.
  • Enzyme Modulation : The sulfanyl group may facilitate binding to enzyme active sites, inhibiting their function.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry tested various benzodiazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating a significant reduction in bacterial growth.
  • Anticancer Research : In vitro studies conducted on human cancer cell lines showed that derivatives of this compound induced apoptosis through mitochondrial pathways, suggesting potential for development as an anticancer drug.
  • Enzyme Inhibition Assays : Research published in Bioorganic & Medicinal Chemistry Letters indicated that similar compounds effectively inhibited specific enzymes involved in cancer metabolism, supporting the hypothesis for this compound's action.

Q & A

Q. What are the key steps and critical reaction conditions for synthesizing 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide?

  • Methodological Answer : The synthesis typically involves:

Condensation reactions : Formation of the benzodiazole moiety under controlled pH (6.5–7.5) and temperature (60–80°C) to ensure regioselectivity .

Thioether linkage formation : Reaction of the benzodiazole intermediate with a mercaptoacetamide derivative using a base (e.g., NaH) in anhydrous THF .

Final coupling : Amidation with N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)amine under nitrogen atmosphere to prevent oxidation .
Critical Conditions : Strict anhydrous conditions, precise stoichiometry (1.2:1 molar ratio for intermediates), and TLC monitoring (chloroform:methanol, 7:3) to track reaction progress .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm stereochemistry (e.g., splitting patterns for ethoxy and methoxy groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (±0.001 Da tolerance) and rule out isotopic impurities .
  • HPLC-PDA : Purity assessment (>98%) using a C18 column (acetonitrile:water gradient) to detect trace byproducts .

Q. How can researchers identify and mitigate common impurities during synthesis?

  • Methodological Answer :
  • Common Impurities :
  • Unreacted intermediates : Due to incomplete coupling steps.
  • Oxidation byproducts : Sulfoxide or sulfone derivatives from thioether oxidation.
  • Mitigation Strategies :
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .
  • Inert Atmosphere : Use nitrogen during thioether formation to prevent sulfur oxidation .

Q. What stability profiles should be assessed for this compound under varying experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds .
  • pH Stability : Incubate in buffers (pH 3–10) at 37°C for 24–72 hours; monitor via HPLC for degradation (e.g., hydrolysis of the acetamide group) .
  • Light Sensitivity : Conduct accelerated photostability studies (ICH Q1B guidelines) using UV-Vis irradiation .

Q. What preliminary assays are recommended for evaluating biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Screens : Target kinases or proteases using fluorescence-based assays (e.g., FRET) .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and reduce variability in synthesis?

  • Methodological Answer :
  • Variables : Temperature, catalyst concentration, and reaction time .
  • Statistical Models : Use a central composite design (CCD) to explore interactions between variables. For example, a 3³ factorial design can identify optimal conditions (e.g., 75°C, 0.5 mol% catalyst, 8-hour reaction) .
  • Validation : Confirm predicted yields (±5% error margin) through triplicate runs .

Q. What computational strategies aid in predicting the compound’s photophysical or pharmacokinetic properties?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict UV-Vis absorption spectra .
  • Molecular Dynamics (MD) : Simulate membrane permeability (logP) using OPLS-AA force fields in water-lipid bilayer systems .
  • ADMET Prediction : Tools like SwissADME to estimate bioavailability and metabolic stability .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple assays (e.g., IC₅₀ values) and apply ANOVA to identify outliers .
  • Experimental Replication : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Target Engagement Studies : Use SPR or ITC to directly measure binding affinities and validate activity .

Q. What methodologies are effective for establishing structure-activity relationships (SAR) in analogs?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., ethoxy → methoxy) via reductive amination or Suzuki coupling .
  • Bioactivity Clustering : PCA analysis of IC₅₀ data to group analogs by efficacy (e.g., antifungal vs. anticancer) .
  • Crystallography : Co-crystallize with target proteins (e.g., CYP450) to map binding interactions .

Q. How can advanced hyphenated techniques enhance analytical characterization?

  • Methodological Answer :
  • LC-MS/MS : Quantify trace metabolites in pharmacokinetic studies with MRM transitions .
  • NMR Cryoprobes : Increase sensitivity for detecting low-abundance isomers (e.g., rotamers) .
  • GC-MS Headspace Analysis : Identify volatile degradation products under stress conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE
Reactant of Route 2
2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.